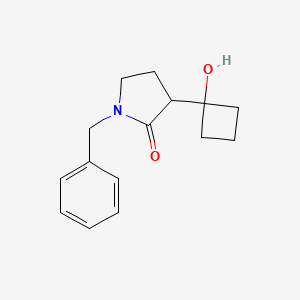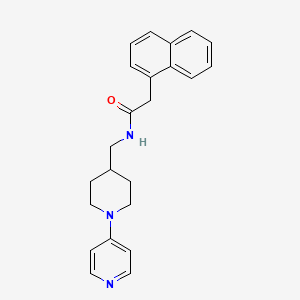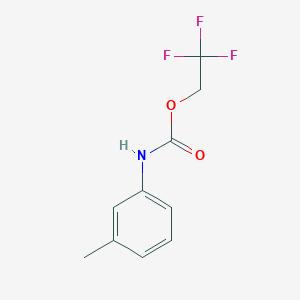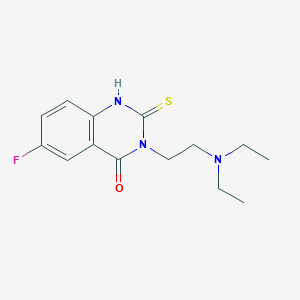
3-Chloro-4-(cyanomethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(cyanomethyl)benzonitrile is a chemical compound with the CAS Number: 1261672-27-8. It has a molecular weight of 176.6 and its IUPAC name is this compound . It is a solid substance and is an important compound in scientific research and industry.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H5ClN2 . The InChI code for this compound is 1S/C9H5ClN2/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5H,3H2 .科学的研究の応用
Organic Synthesis and Chemical Transformations
The utility of 3-Chloro-4-(cyanomethyl)benzonitrile in organic synthesis is highlighted through its involvement in 1,3-dipolar cycloaddition reactions. This compound participates in the formation of isoxazolinespirodihydrofuranones, showcasing its reactivity towards creating complex molecular structures with potential applications in material science and pharmaceuticals (Štverková et al., 1993). Moreover, advancements in C–CN bond formation via C–H bond activation emphasize the significance of the cyano group in synthesizing a variety of functional groups, underscoring the versatility of compounds like this compound in organic chemistry (Ping et al., 2016).
Surface Chemistry and Material Science
This compound has found applications in surface chemistry, specifically in the modification of silicon surfaces. The compound, through photoinduced reactions, enables the construction of a second covalently bonded organic layer on the Si(111)-7 × 7 surface, demonstrating its potential in the development of advanced materials and nanotechnology applications (Cai et al., 2007).
Biocatalysis and Environmental Biotechnology
The biotransformation potential of this compound is explored through its regioselective conversion by soil bacteria, such as Rhodococcus rhodochrous. This process results in the formation of various biologically relevant compounds, indicating the role of such chemical entities in biocatalysis and potential environmental biotechnology applications to remediate nitrile pollutants (Dadd et al., 2001).
Catalysis and Synthetic Methodologies
The compound's significance extends to catalysis, where it contributes to novel routes in synthesizing phthalonitrile and phthalocyanine derivatives. These findings are crucial for developing new catalytic methods and materials, particularly in dyes and pigments (Dinçer et al., 2004).
N-Heterocyclic Carbene-Catalyzed Reactions
This compound plays a role in the NHC-catalyzed [4 + 2]-benzannulation protocols, assembling the benzonitrile framework. This application underlines its utility in synthesizing compounds that are pivotal in pharmaceuticals and agrochemicals, highlighting the broader implications of its chemical reactivity (Jia & Wang, 2016).
Safety and Hazards
The safety information for 3-Chloro-4-(cyanomethyl)benzonitrile includes a GHS07 pictogram and a signal word “Warning”. The hazard statements include H302 and the precautionary statements include P280-P305+P351+P338 .
Relevant Papers this compound has been cited in reputable papers such as Nature 610.7931 (2022): 366-372, Nature 618, 1017–1023 (2023), Cell 183.7 (2020): 1867-1883, Cell Research 31, 1291–1307 (2021), and others .
特性
IUPAC Name |
3-chloro-4-(cyanomethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUHPMARIFIJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propan-2-ylpyrimidine](/img/structure/B2830916.png)

![3-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2830919.png)


![(10Z)-10-[(4-chlorophenyl)methylidene]-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2830924.png)

![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2830927.png)


![N-(4-methylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2830935.png)
![4-[6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2830936.png)

![2-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2830939.png)